molecular formula C12H17N3O2 B2730599 tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate CAS No. 2098128-17-5

tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate

Cat. No.: B2730599
CAS No.: 2098128-17-5
M. Wt: 235.287
InChI Key: ZJPUYDBAXFLTKG-UHFFFAOYSA-N
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Description

tert-Butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a pyrazole-based compound featuring a tert-butyl carbamate group attached via a methylene bridge to the pyrazole ring. The ethynyl group at position 4 of the pyrazole core distinguishes it from related analogs, enabling reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is structurally designed as a versatile intermediate in medicinal chemistry, particularly for protecting amines during synthesis .

Properties

IUPAC Name

tert-butyl N-[(4-ethynyl-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-6-9-8-15(5)14-10(9)7-13-11(16)17-12(2,3)4/h1,8H,7H2,2-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPUYDBAXFLTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

  • Pyrazole core : A 1-methyl-1H-pyrazole ring substituted at the 3- and 4-positions.
  • Ethynyl group : Introduced via coupling reactions at the pyrazole’s 4-position.
  • tert-Butyl carbamate : Installed on the methyl group at the pyrazole’s 3-position.

Key disconnections involve:

  • Formation of the pyrazole ring via cyclization.
  • Sequential functionalization: methyl group introduction, carbamate protection, and ethynyl group installation.

Pyrazole Core Synthesis

The 1-methyl-1H-pyrazole scaffold is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones . For example, reacting hydrazine monohydrate with acetylacetone derivatives yields the pyrazole ring. However, introducing substituents at specific positions requires tailored approaches:

Example Procedure (Adapted from):

  • Cyclization : Hydrazine monohydrate (2.0 equiv) and acetic acid (2.0 equiv) in ethanol are heated with ethyl 3-oxobutanoate (1.0 equiv) at 80°C for 6 hours.
  • Methylation : The resulting pyrazole is treated with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours to introduce the 1-methyl group.

Functionalization at the 3-Position: Carbamate Installation

The tert-butyl carbamate group is introduced via nucleophilic substitution or carbamate exchange . A common method involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride):

Procedure (From):

  • Amination : 3-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 equiv) is treated with aqueous ammonia (28%) in tetrahydrofuran (THF) at 0°C to yield 1-methyl-1H-pyrazol-3-ylmethanamine.
  • Protection : The amine is reacted with Boc anhydride (1.1 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst and triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 hours, yielding tert-butyl ((1-methyl-1H-pyrazol-3-yl)methyl)carbamate.

Ethynyl Group Introduction at the 4-Position

The ethynyl group is installed via Sonogashira coupling , a palladium-catalyzed reaction between a halogenated pyrazole and a terminal alkyne:

Procedure (Inspired by and):

  • Halogenation : tert-Butyl ((4-iodo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is prepared by treating the pyrazole core with N-iodosuccinimide (NIS, 1.1 equiv) in acetonitrile at 50°C for 4 hours.
  • Coupling : The iodinated intermediate (1.0 equiv), trimethylsilylacetylene (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) are stirred in triethylamine (TEA) and THF at 60°C for 8 hours.
  • Deprotection : The trimethylsilyl group is removed using tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF, yielding the final product.

Reaction Conditions and Optimization

Solvent and Catalyst Selection

  • Carbamate Protection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for Boc protection due to their inertness and ability to dissolve both amine and Boc anhydride.
  • Sonogashira Coupling : A mixture of THF and TEA (3:1) optimizes palladium catalyst activity while minimizing side reactions like Glaser coupling.

Temperature and Time

  • Cyclization : Elevated temperatures (80–100°C) accelerate pyrazole formation but may require reflux conditions.
  • Sonogashira Coupling : Moderate temperatures (60–70°C) balance reaction rate and alkyne stability.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (600 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.90 (s, 3H, N–CH₃), 4.25 (d, J = 5.4 Hz, 2H, CH₂N), 5.10 (t, J = 5.4 Hz, 1H, NH), 7.35 (s, 1H, pyrazole-H), 2.50 (s, 1H, C≡CH).
  • MS (ESI) : m/z 292.2 [M + H]⁺.

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Isolated Yield : 65–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Applications and Derivatives

This compound serves as a versatile intermediate:

  • Click Chemistry : The ethynyl group enables Huisgen cycloaddition for bioconjugation.
  • Kinase Inhibitors : Analogues with modified carbamate groups show promise in targeting protein kinases.

Chemical Reactions Analysis

Types of Reactions: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of potential pharmaceutical agents, especially those targeting neurological and inflammatory pathways .

Industry: In the chemical industry, it is used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity .

Mechanism of Action

The mechanism of action of tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazole Derivatives

tert-Butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate ()

  • Structure : Position 4 of the pyrazole is substituted with iodine; position 5 features a phenyl group.
  • Synthesis : Prepared via iodination using I₂ and KIO₃ in AcOH/H₂SO₄ under reflux (70°C, 4 h) .
  • Reactivity : The iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Physical State : Solid after neutralization and extraction.

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (Compound 15, )

  • Structure : Bromine replaces the ethynyl group at position 4.
  • Synthesis : High-yield (88%) synthesis as a clear oil.
  • MS Data : m/z 291.36 (M+H)+ .
  • Utility : Bromine serves as a leaving group for nucleophilic substitutions.

Comparison with Target Compound :

  • Reactivity : Ethynyl enables click chemistry, whereas halogens (Br, I) are suited for cross-couplings.
  • Synthetic Flexibility : Halogenated analogs are intermediates for further functionalization, while the ethynyl derivative is ideal for bioconjugation.
Hydroxy-Substituted Pyrazole Derivatives ()

Examples :

  • tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a) : Hydroxy at position 5; ethyl linker.
  • tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c) : Phenyl at position 1.

Key Features :

  • Synthesis : Hydrazine derivatives react with tert-butyl carbamate precursors in EtOAc/hexane.
  • Physical Properties : Higher melting points (107–191°C) due to hydrogen bonding from hydroxy groups .
  • Structural Differences : Ethyl linker (vs. methylene in target compound) reduces steric hindrance.

Comparison with Target Compound :

  • Solubility : Hydroxy groups enhance hydrophilicity, whereas the ethynyl group may increase lipophilicity.
Cyclohexane and Heterocyclic Carbamates ()

Examples :

  • tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (): Cyclohexane core with amino and methoxy groups.
  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () : Cyclopentyl backbone.

Key Differences :

  • Core Structure: Non-aromatic vs. pyrazole-based systems.
  • Functionality : Cyclohexyl/cyclopentyl carbamates prioritize conformational rigidity, while pyrazole derivatives emphasize planar aromatic reactivity.

Data Tables

Table 2: Spectral Data (MS)
Compound MS (m/z) Reference
4-Bromo analog (15) 291.36 (M+H)+
Hydroxy derivative (10a) HRMS confirmed

Biological Activity

Tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate is a specialized organic compound that combines a carbamate functional group with an ethynyl-substituted pyrazole. This compound has garnered attention in medicinal chemistry and materials science due to its potential applications in drug development and synthesis. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as:

CC C C OC O NCC C\text{CC C C OC O NCC C}

This compound is synthesized through various methods, often involving palladium-catalyzed reactions or other coupling methods that require controlled conditions to achieve high yields and purity.

The biological activity of this compound is largely dependent on its interaction with biological systems. Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Inhibitory Effects on Enzymes

Research indicates that pyrazole derivatives can act as inhibitors of key enzymes involved in various pathological processes. For instance, compounds structurally related to this compound have been shown to inhibit β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Compound Biological Activity IC50/Ki Values Study Reference
M4β-secretase inhibitorIC50 = 15.4 nM
M4Acetylcholinesterase inhibitorKi = 0.17 μM
This compoundPotential anti-inflammatory effectsNot yet quantified

Neuroprotective Properties

In a study involving neuroprotection against amyloid-beta toxicity, compounds similar to this compound were evaluated for their ability to enhance cell viability in astrocytes exposed to amyloid-beta peptides. The results indicated that these compounds could significantly improve cell survival rates compared to untreated controls, suggesting a protective effect against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate, and what key reaction conditions are required?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (Boc₂O) under inert atmospheres (e.g., N₂) in solvents like dichloromethane (DCM) at low temperatures (-78°C). This step requires precise pH control (adjusted with 1 M HCl) to isolate intermediates .
  • Step 2 : Coupling reactions, such as Sonogashira couplings for introducing ethynyl groups, using catalysts like Pd(PPh₃)₂Cl₂ and CuI in tetrahydrofuran (THF) at room temperature .
  • Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and characterization using NMR and mass spectrometry (e.g., ESI-MS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Key signals include the tert-butyl group (δ ~1.36 ppm, singlet, 9H), ethynyl proton (δ ~2.26 ppm, singlet), and pyrazole ring protons (δ ~7.39–8.88 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 278–368) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for carbamate C=O (~1700 cm⁻¹) and ethynyl C≡C (~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the stability of tert-butyl carbamate derivatives during storage and reactions?

  • Methodology :

  • Storage : Protect from moisture and light; store at 2–8°C in inert atmospheres (argon) to prevent Boc group cleavage .
  • Reaction Stability : Avoid strong acids/bases (e.g., TFA or NaOH) unless deliberate deprotection is intended. Use buffered conditions (pH 5–7) for aqueous workups .
  • Monitoring Degradation : Track byproducts (e.g., free amine via TLC or HPLC) using ninhydrin staining or UV detection .

Q. How do steric and electronic effects of the ethynyl and pyrazole moieties influence reactivity in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The ethynyl group enhances π-orbital overlap in Sonogashira couplings but may hinder nucleophilic substitutions due to steric bulk. Computational modeling (DFT) predicts reaction sites .
  • Electronic Effects : Pyrazole’s electron-withdrawing nature directs electrophilic substitutions to the 4-position. Substituent effects are validated via Hammett plots or kinetic studies .

Q. What experimental approaches resolve contradictions in reported toxicity data for tert-butyl carbamate intermediates?

  • Methodology :

  • In Vitro Assays : Use HEK293 or HepG2 cells to assess acute toxicity (IC₅₀) via MTT assays. Compare results with structurally similar compounds (e.g., tert-butyl (1-benzylpyrrolidin-3-yl)carbamate) to identify structure-toxicity relationships .
  • Contradiction Analysis : Cross-reference Safety Data Sheets (SDS) with experimental LC/MS data to detect impurities (e.g., residual Pd catalysts) that may skew toxicity results .

Methodological Challenges

Q. How can researchers mitigate side reactions during Boc protection/deprotection steps?

  • Solutions :

  • Protection : Use Boc₂O with DMAP catalysis in anhydrous DCM to minimize hydrolysis. Monitor reaction progress via IR for C=O formation .
  • Deprotection : Employ TFA in DCM (1:10 v/v) at 0°C for controlled cleavage. Quench excess TFA with NaHCO₃ to prevent over-acidification .

Q. What advanced techniques validate the compound’s potential as a kinase inhibitor or PROTAC linker?

  • Methodology :

  • Kinase Assays : Screen against kinase panels (e.g., Eurofins) using radioactive ATP-binding assays. Compare inhibition profiles with known inhibitors (e.g., staurosporine) .
  • PROTAC Design : Conjugate via the ethynyl group to E3 ligase ligands (e.g., thalidomide derivatives). Assess ternary complex formation via SPR or CETSA .

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